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Compound of Interest

Compound Name: 4-Fluoro-3-methylbut-2-en-1-ol

CAS No.: 89181-47-5

Cat. No.: B2921168

Get Quote

Executive Summary
4-Fluoro-3-methylbut-2-en-1-ol (CAS: 5944-60-5 for E-isomer) is a fluorinated isostere of

prenyl alcohol (3-methylbut-2-en-1-ol). In drug discovery, it serves as a strategic "metabolic

blocker" where the C-4 methyl hydrogens of the natural terpene unit are replaced by fluorine.

This substitution increases metabolic stability against cytochrome P450 oxidation while

maintaining the steric profile required for enzyme binding. It is a primary synthon for

constructing fluorinated retinoids, terpenes, and juvenile hormone analogs.

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]
Structural Analysis
The molecule consists of a trisubstituted alkene core.[1] The critical feature is the allylic fluoride

moiety located at the C-4 position (gamma to the hydroxyl group).

IUPAC Name: (2E)-4-Fluoro-3-methylbut-2-en-1-ol[2][3]
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Molecular Formula: C

H

FO[4][5][1][3][6]

Molecular Weight: 104.12 g/mol [3][6]

Key Functionalities:

Primary Allylic Alcohol: Nucleophilic center; susceptible to oxidation and substitution.

Trisubstituted Alkene: Electron-deficient due to the inductive effect of the fluorine atom.

C-F Bond: High bond dissociation energy (~116 kcal/mol), providing resistance to

metabolic hydroxylation.

Electronic & Steric Effects
The fluorine atom introduces a strong dipole moment oriented away from the alkene. Unlike a

methyl group (Van der Waals radius ~2.0 Å), the fluorine atom (1.47 Å) is sterically smaller but

electronically distinct.

pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the allylic alcohol

slightly compared to non-fluorinated prenyl alcohol, increasing the acidity of the hydroxyl

proton.

Lipophilicity: Fluorination typically increases lipophilicity (LogP), enhancing membrane

permeability of derived drugs.
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Property Value / Description

Boiling Point ~70–75 °C (at reduced pressure, predicted)

Density ~1.05 g/cm³

Stereochemistry

Exists as E (trans) and Z (cis) isomers. The E-

isomer is the thermodynamically preferred

mimic of natural terpene chains.

Solubility
Soluble in alcohols, DCM, THF; sparingly

soluble in water.

Synthesis Protocol
Direct fluorination of prenyl alcohol is chemically hazardous and non-selective due to

competing elimination reactions. The authoritative synthetic route utilizes a Horner-Wadsworth-

Emmons (HWE) olefination followed by a selective reduction.

Reaction Scheme
Olefination: Fluoroacetone + Triethyl phosphonoacetate

Ethyl 4-fluoro-3-methylbut-2-enoate.

Reduction: Ethyl ester

Allylic alcohol (Target).

Step-by-Step Methodology
Step 1: HWE Olefination
Objective: Construct the trisubstituted alkene with controlled stereochemistry.

Reagents: Sodium hydride (NaH, 60% dispersion), Triethyl phosphonoacetate,

Fluoroacetone, THF (anhydrous).

Protocol:

Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under nitrogen.
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Dropwise add triethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution

ceases (formation of phosphonate carbanion).

Cool to -78°C to maximize stereoselectivity (E-isomer preference).

Add fluoroacetone (1.0 equiv) slowly.

Allow warming to room temperature (RT) over 4 hours.

Quench: Saturated NH

Cl solution. Extract with diethyl ether.

Purification: Silica gel chromatography (Hexanes/EtOAc).

Checkpoint: Verify formation of the

-unsaturated ester via NMR (olefinic proton signal at ~5.8 ppm).

Step 2: DIBAL-H Reduction
Objective: Selective reduction of the ester to the primary alcohol without reducing the alkene or

defluorinating.

Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes), Dichloromethane

(DCM).

Protocol:

Dissolve the ester from Step 1 in anhydrous DCM. Cool to -78°C.

Add DIBAL-H (2.2 equiv) dropwise over 30 min. Note: 2 equivalents are required to pass

through the aldehyde intermediate.

Stir at -78°C for 2 hours. Monitor by TLC.

Workup (Rochelle's Salt Method): Quench with MeOH at -78°C, then add saturated

potassium sodium tartrate (Rochelle's salt) solution. Stir vigorously at RT until two clear

layers form (critical for removing aluminum emulsions).
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Isolation: Extract with DCM, dry over MgSO

, and concentrate.

Yield: Typically 75-85% over two steps.

Reactivity Profile & Applications
Oxidation (Aldehyde Synthesis)
The alcohol is readily oxidized to 4-fluoro-3-methylbut-2-enal using Manganese Dioxide (MnO

) or Swern conditions. This aldehyde is the requisite electrophile for chain elongation in terpene
synthesis.

Reagent: Activated MnO

(10 equiv) in DCM.

Mechanism: Radical/Surface-mediated oxidation.

Caution: Avoid acidic oxidants (Jones reagent) to prevent allylic transposition or

defluorination.

Conversion to Electrophiles (Allylic Halides)
To use this molecule as an alkylating agent (prenyl donor), the hydroxyl must be converted to a

leaving group (Bromide or Chloride).

Protocol: PBr

(0.33 equiv) in Et

O at 0°C.

Stability Warning: The resulting 4-fluoro-3-methylbut-2-enyl bromide is less stable than its

non-fluorinated counterpart. It should be used immediately to avoid decomposition

(darkening/polymerization).

Biological Pathway Mimicry
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In engineered biosynthetic pathways, this alcohol is phosphorylated by kinases to form 4-

fluoro-3-methylbut-2-enyl diphosphate.[7] This species acts as a "dummy" substrate for

prenyltransferases, effectively blocking downstream biosynthesis or incorporating into

"unnatural" natural products.

Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis starting from fluoroacetone.

Fluoroacetone
(C3H5FO)
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(THF, 0°C to RT)
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+ NaH 4-Fluoro-3-methylbut-2-en-1-ol

(Target Alcohol)

1,2-Reduction

DIBAL-H
(-78°C, DCM)

Click to download full resolution via product page

Caption: Figure 1: Two-step chemical synthesis of 4-Fluoro-3-methylbut-2-en-1-ol via HWE

olefination and DIBAL-H reduction.

Reactivity Divergence Diagram
This diagram details how the core molecule diverges into different chemical applications.

4-Fluoro-3-methylbut-2-en-1-ol
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Caption: Figure 2: Divergent reactivity profile showing oxidation, activation, and biological

phosphorylation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2921168/docs#technical-guide-4-fluoro-3-methylbut-
2-en-1-ol-structure-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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